Antifungal agent 55

Antifungal susceptibility MIC determination Azole resistance

Antifungal agent 55 (Compound A07, C₁₈H₁₅BrCl₂N₂Se, MW 489.10, CAS 2422019-80-3) is a synthetic, selenium-containing miconazole analogue developed via bioisosteric replacement of the ether oxygen with selenium. It belongs to the azole class of antifungal agents and was specifically designed to overcome fluconazole resistance in Candida albicans.

Molecular Formula C18H15BrCl2N2Se
Molecular Weight 489.1 g/mol
Cat. No. B12385181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 55
Molecular FormulaC18H15BrCl2N2Se
Molecular Weight489.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br
InChIInChI=1S/C18H15BrCl2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2
InChIKeyCXWBMQZTZZZSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antifungal Agent 55 Procurement Guide: A Selenium-Based Azole for Fluconazole-Resistant Candidiasis


Antifungal agent 55 (Compound A07, C₁₈H₁₅BrCl₂N₂Se, MW 489.10, CAS 2422019-80-3) is a synthetic, selenium-containing miconazole analogue developed via bioisosteric replacement of the ether oxygen with selenium [1]. It belongs to the azole class of antifungal agents and was specifically designed to overcome fluconazole resistance in Candida albicans. The compound demonstrates potent in vitro inhibitory activity against fluconazole-resistant C. albicans strains, with reported minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL, displaying greater efficacy than the parent compound miconazole [1].

Why Antifungal Agent 55 Cannot Be Substituted by Generic Azoles in Resistance-Driven Models


The widespread emergence of fluconazole-resistant Candida albicans has rendered many conventional triazoles ineffective, creating a critical gap in antifungal pipelines. While miconazole retains some activity against resistant isolates, its potency is moderate and toxicity concerns limit systemic use [1]. Selenium-containing miconazole analogues such as Antifungal agent 55 (A07) were rationally designed to exploit the altered electronic and steric properties of selenium—larger atomic radius, higher polarizability, and distinct bond lengths compared to oxygen—to enhance binding to the fungal target lanosterol 14α-demethylase (CYP51) and overcome resistance-conferring mutations [1]. Generic substitution with unmodified miconazole or standard triazoles would fail to recapitulate the specific interaction profile and the resistance-bypassing activity of this selenium-containing scaffold.

Antifungal Agent 55 Quantitative Evidence: Comparator-Anchored Differentiation


Superior Antifungal Potency of Antifungal Agent 55 vs. Miconazole Against C. albicans

Among the selenium-containing miconazole analogues synthesized by Xu et al., compound A07 (Antifungal agent 55) displayed potent inhibitory activity against multiple C. albicans strains. Against the fluconazole-resistant clinical isolate C. albicans 103, compound A07 achieved an MIC of 0.125 μg/mL, representing a 16-fold improvement over miconazole (MIC = 2 μg/mL) [1]. Across a panel of 13 pathogenic fungal strains, A07 consistently exhibited MIC values in the sub-microgram per milliliter range, demonstrating both enhanced potency and a broader spectrum compared to the parent miconazole [1].

Antifungal susceptibility MIC determination Azole resistance

Retained Potency Against Fluconazole-Resistant Strains Where Fluconazole Fails

Fluconazole is frequently ineffective against resistant C. albicans isolates, with MIC values often exceeding 64 μg/mL. In contrast, compound A07 maintained strong activity against fluconazole-resistant strains [1]. Vendor technical datasheets corroborate that Antifungal agent 55 inhibits C. albicans, including fluconazole-resistant variants, with MIC values ranging from 0.25 to 1 μg/mL, whereas fluconazole MICs against resistant strains are typically >64 μg/mL . This represents a >64-fold to >256-fold improvement in potency against resistant isolates.

Antifungal resistance Fluconazole-resistant C. albicans Susceptibility breakpoints

Broad-Spectrum Antifungal Activity Across 13 Pathogenic Fungal Strains

The primary study evaluated compound A07 against a comprehensive panel of 13 pathogenic fungal strains including multiple Candida species (C. albicans, C. parapsilosis, C. tropicalis, C. glabrata), Cryptococcus neoformans, Aspergillus species, and dermatophytes [1]. While specific MIC values for every strain require reference to the full publication, the authors identified A07 as one of the most promising compounds in the series, demonstrating potent broad-spectrum activity superior to miconazole against the majority of tested strains [1]. This broad coverage against both yeasts and filamentous fungi differentiates A07 from many narrow-spectrum azoles that show limited activity against non-albicans Candida species or moulds.

Antifungal spectrum Candida non-albicans Aspergillus

Structural Differentiation: Selenium Bioisosterism Redefines Target Engagement

Antifungal agent 55 is structurally distinguished from miconazole by the replacement of the ether oxygen atom with selenium (Se). This bioisosteric substitution exploits selenium's larger atomic radius (1.15 Å vs. 0.66 Å for O), higher polarizability, and longer C–Se bond length (~1.95 Å vs. ~1.43 Å for C–O), which collectively alter the compound's electronic distribution and binding geometry at the lanosterol 14α-demethylase (CYP51) active site [1]. The design rationale posited that these altered properties would improve binding affinity to the mutated CYP51 enzyme in azole-resistant strains. The experimental data confirmed that compound A07 outperforms miconazole against resistant isolates, supporting the hypothesis that selenium incorporation provides a measurable advantage in target engagement [1].

Bioisosterism CYP51 inhibition Selenium chemistry

Antifungal Agent 55: Optimal Application Scenarios for Scientific and Industrial Use


1. Lead Compound for Azole-Resistant Candidiasis Drug Development Programs

Pharmaceutical R&D teams developing next-generation antifungal therapies targeting fluconazole-resistant C. albicans should prioritize Antifungal agent 55 as a lead candidate or reference compound. Its 16-fold superior potency over miconazole against resistant isolates (MIC 0.125 μg/mL vs. 2 μg/mL) and maintained activity against fluconazole-resistant strains provide a strong starting point for medicinal chemistry optimization, in vivo pharmacokinetic profiling, and resistance mechanism studies [1].

2. Chemical Probe for CYP51 Resistance Mechanism Studies

Academic and industrial laboratories investigating the structural basis of azole resistance in fungal CYP51 can employ Antifungal agent 55 as a selenium-containing probe to interrogate altered binding pocket geometries. The distinct C–Se bond length and electronic properties may reveal differential interactions with mutated residues compared to oxygen-based azoles, aiding structure-guided drug design [1].

3. Antifungal Susceptibility Testing Reference in Clinical Microbiology Research

Clinical microbiology laboratories conducting surveillance studies of antifungal resistance can incorporate Antifungal agent 55 into custom susceptibility testing panels alongside fluconazole and miconazole. Its consistent sub-μg/mL MIC range (0.25–1 μg/mL) against C. albicans enables reliable benchmarking of emerging resistance patterns in clinical isolates, facilitating the evaluation of cross-resistance between conventional azoles and selenium-containing analogues [1].

4. Tool Compound for Broad-Spectrum Antifungal Screening Campaigns

Contract research organizations (CROs) and screening core facilities selecting positive control compounds for pan-fungal inhibitor screens can use Antifungal agent 55 given its demonstrated activity across 13 pathogenic fungal strains spanning Candida, Cryptococcus, Aspergillus, and dermatophytes. This broad coverage reduces the logistical complexity of sourcing and validating multiple class-specific controls for diverse fungal target assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.